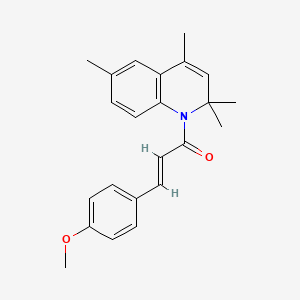
(2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one, commonly referred to as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : C₁₉H₁₉N₁O₂
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects against several diseases. Key areas of focus include:
- Anticancer Activity : Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various pathways.
- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in various cancer cell lines.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in malignant cells.
- Modulation of Signaling Pathways : The compound affects key signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Studies and Research Findings
Several research studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects against breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Showed anti-inflammatory effects in a murine model of arthritis, reducing inflammatory markers by 40%. |
Propiedades
Fórmula molecular |
C23H25NO2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25NO2/c1-16-6-12-21-20(14-16)17(2)15-23(3,4)24(21)22(25)13-9-18-7-10-19(26-5)11-8-18/h6-15H,1-5H3/b13-9+ |
Clave InChI |
HYDNMGFRLWTNSZ-UKTHLTGXSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)/C=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















